2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}-6-METHOXYPHENOL
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Overview
Description
2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}-6-METHOXYPHENOL is a complex organic compound that features a benzimidazole moiety linked to a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}-6-METHOXYPHENOL typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Alkylation: The benzimidazole is then alkylated with ethyl iodide to introduce the ethyl group.
Coupling with Methoxyphenol: The alkylated benzimidazole is coupled with 6-methoxyphenol using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the benzimidazole moiety.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of 2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}-6-METHOXYPHENOL involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, thereby affecting their function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar biological activities.
6-Methoxyphenol: Shares the methoxyphenol group but lacks the benzimidazole moiety.
1-Ethylbenzimidazole: Similar structure but without the methoxyphenol group.
Uniqueness
2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}-6-METHOXYPHENOL is unique due to the combination of the benzimidazole and methoxyphenol groups, which can provide synergistic effects in its biological activity and material properties.
Properties
IUPAC Name |
2-[[(1-ethylbenzimidazol-5-yl)amino]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-20-11-19-14-9-13(7-8-15(14)20)18-10-12-5-4-6-16(22-2)17(12)21/h4-9,11,18,21H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTVYGBMHZOCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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